4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
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Overview
Description
4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound with a unique structure that includes a pyridine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,3-butanedione in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups at the methyl or nitrogen positions .
Scientific Research Applications
4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
- 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
- 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-one
Uniqueness
4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,7-dimethyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6-3-7-9(10-4-6)12(2)5-8(13)11-7/h3-4H,5H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFJJQZKLKTSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(CC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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